molecular formula C24H48O2 B135132 Isocetyl ethylhexanoate CAS No. 125804-19-5

Isocetyl ethylhexanoate

Cat. No. B135132
M. Wt: 368.6 g/mol
InChI Key: PHTZMGCAFZLFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocetyl ethylhexanoate is a synthetic ester that is commonly used in the cosmetic and personal care industry as a skin conditioning agent. It is also used as a solvent in the formulation of various cosmetic products. The chemical structure of isocetyl ethylhexanoate is C26H50O2, and it has a molecular weight of 402.68 g/mol.

Mechanism Of Action

Isocetyl ethylhexanoate works by forming a protective barrier on the surface of the skin. This barrier helps to prevent moisture loss and protects the skin from environmental stressors. Isocetyl ethylhexanoate also has emollient properties, which help to soften and smooth the skin.

Biochemical And Physiological Effects

Isocetyl ethylhexanoate has been shown to have a number of biochemical and physiological effects on the skin. It has been shown to increase the hydration levels of the skin, which can help to improve the overall health and appearance of the skin. Isocetyl ethylhexanoate also has anti-inflammatory properties, which can help to reduce redness and irritation.

Advantages And Limitations For Lab Experiments

Isocetyl ethylhexanoate has several advantages for use in lab experiments. It is a stable and non-toxic compound, which makes it easy to handle and work with. Isocetyl ethylhexanoate also has good solubility properties, which makes it easy to incorporate into various formulations. However, one limitation of isocetyl ethylhexanoate is that it may not be suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH conditions.

Future Directions

There are several potential future directions for the use of isocetyl ethylhexanoate in cosmetic and personal care products. One area of research is the development of new formulations that incorporate isocetyl ethylhexanoate to improve the efficacy of existing products. Another area of research is the investigation of the potential health benefits of isocetyl ethylhexanoate, such as its anti-inflammatory and antioxidant properties. Overall, the use of isocetyl ethylhexanoate in cosmetic and personal care products is likely to continue to grow in the coming years, as more research is conducted on its potential benefits.

Synthesis Methods

Isocetyl ethylhexanoate is synthesized by the reaction of isocetyl alcohol and 2-ethylhexanoic acid. The reaction is catalyzed by an acid catalyst, and the product is then purified by distillation. The yield of the reaction is typically high, and the process is relatively simple.

Scientific Research Applications

Isocetyl ethylhexanoate has been the subject of several scientific studies, particularly in the field of dermatology. It has been shown to have excellent skin penetration properties, which makes it an ideal ingredient in the formulation of topical products. Isocetyl ethylhexanoate has also been shown to have moisturizing properties, which can help to improve the overall health and appearance of the skin.

properties

CAS RN

125804-19-5

Product Name

Isocetyl ethylhexanoate

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

14-methylpentadecyl 2-ethylhexanoate

InChI

InChI=1S/C24H48O2/c1-5-7-20-23(6-2)24(25)26-21-18-16-14-12-10-8-9-11-13-15-17-19-22(3)4/h22-23H,5-21H2,1-4H3

InChI Key

PHTZMGCAFZLFOL-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCCCCCCCCCC(C)C

synonyms

ISOCETYL ETHYLHEXANOATE

Origin of Product

United States

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